3,5-dibromo-4-methylthiophene-2-carbaldehyde
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Overview
Description
3,5-dibromo-4-methylthiophene-2-carbaldehyde is a chemical compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two bromine atoms at positions 3 and 5, a methyl group at position 4, and an aldehyde group at position 2 on the thiophene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-4-methylthiophene-2-carbaldehyde typically involves the bromination of 4-methylthiophene-2-carbaldehyde. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at low temperatures to control the reaction rate and avoid over-bromination . The reaction proceeds as follows:
- Dissolve 4-methylthiophene-2-carbaldehyde in acetic acid.
- Slowly add bromine to the solution while maintaining the temperature at around 0°C.
- Stir the reaction mixture for several hours to ensure complete bromination.
- Quench the reaction by adding water and extract the product using an organic solvent like ether.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
3,5-dibromo-4-methylthiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide, and catalysts like palladium or copper.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like water or acetic acid.
Major Products
Substitution: Products with substituted nucleophiles at positions 3 and 5.
Oxidation: 3,5-dibromo-4-methylthiophene-2-carboxylic acid.
Reduction: 3,5-dibromo-4-methylthiophene-2-methanol.
Scientific Research Applications
3,5-dibromo-4-methylthiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials
Mechanism of Action
The mechanism of action of 3,5-dibromo-4-methylthiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atoms and aldehyde group play crucial roles in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
3,5-dibromo-2-methylthiophene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4,5-dibromo-3-methylthiophene-2-carbaldehyde: Similar structure but with bromine atoms at different positions, leading to different reactivity and applications
Uniqueness
3,5-dibromo-4-methylthiophene-2-carbaldehyde is unique due to the specific positioning of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
2758005-38-6 |
---|---|
Molecular Formula |
C6H4Br2OS |
Molecular Weight |
284 |
Purity |
95 |
Origin of Product |
United States |
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